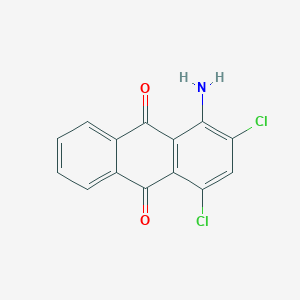
1-amino-2,4-dichloroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-2,4-dichloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of amino and dichloro substituents on the anthracenedione core, which can significantly influence its chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-2,4-dichloroanthracene-9,10-dione typically involves the chlorination of 1-aminoanthraquinone. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed under controlled temperature conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and yield of the desired compound. The use of advanced catalysts and optimized reaction conditions can further improve the selectivity and purity of the product.
化学反応の分析
Types of Reactions
1-amino-2,4-dichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinones depending on the nucleophile used.
科学的研究の応用
1-amino-2,4-dichloroanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-amino-2,4-dichloroanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. These mechanisms are particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione, 1-amino-2-methyl-: Similar in structure but with a methyl group instead of chloro groups.
9,10-Anthracenedione, 1-amino-2,4-dibromo-: Contains bromine atoms instead of chlorine atoms.
1,4-Diamino-9,10-anthracenedione: Contains two amino groups instead of one.
Uniqueness
1-amino-2,4-dichloroanthracene-9,10-dione is unique due to the presence of both amino and dichloro substituents, which can significantly influence its reactivity and applications. The dichloro groups can enhance its electrophilic properties, making it more reactive in substitution reactions. Additionally, the combination of amino and chloro groups can impart unique biological activities, making it a valuable compound in medicinal chemistry research.
特性
CAS番号 |
13432-32-1 |
|---|---|
分子式 |
C14H7Cl2NO2 |
分子量 |
292.1 g/mol |
IUPAC名 |
1-amino-2,4-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-8-5-9(16)12(17)11-10(8)13(18)6-3-1-2-4-7(6)14(11)19/h1-5H,17H2 |
InChIキー |
HVNFHSIIPHSECS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3Cl)Cl)N |
Key on ui other cas no. |
13432-32-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















